L 735489

Description

Contextualization of L-735,489 within Chemical Biology and Medicinal Chemistry Research.

Within chemical biology, L-735,489 serves as a tool or subject of study to probe biological pathways and molecular mechanisms. Chemical biologists utilize small molecules like L-735,489 to selectively interact with proteins or enzymes, thereby manipulating biological systems to gain insights into their functions ucsf.eduutexas.edu. In medicinal chemistry, the focus is on the potential of L-735,489 as a lead compound for drug discovery. This involves studying its interaction with biological targets to inform the design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties ucsf.educonstructor.university. The investigation of L-735,489 bridges these two fields, using chemical principles to understand biological phenomena and to explore therapeutic possibilities ucsf.eduutexas.edu.

Historical Trajectory of Academic Inquiry Pertaining to L-735,489's Discovery and Early Characterization.

While specific historical details regarding the initial discovery and early characterization of L-735,489 are not extensively detailed in the provided information, the academic inquiry into compounds of this nature typically follows a well-established trajectory. This generally begins with the synthesis or isolation of the compound, followed by rigorous structural determination using analytical techniques to confirm its identity and purity ontosight.ai. Early characterization involves preliminary assessments of its biological properties through in vitro assays to identify potential activities and interactions with biological systems ontosight.ai. This foundational research is crucial for establishing the compound's basic profile and guiding subsequent, more detailed investigations into its mechanism of action and potential applications. The complexity of L-735,489's structure suggests that its early characterization would have involved sophisticated analytical methods to confirm its precise chemical and stereochemical structure ontosight.aimedkoo.com.

Stereochemical Considerations and Their Academic Implications for L-735,489's Biological Interactions.

A critical aspect of academic research on L-735,489 is its defined stereochemistry ontosight.aimedkoo.com. The compound possesses multiple chiral centers, and its full chemical name specifies a particular configuration for these centers ontosight.aimedkoo.com. Stereochemistry is paramount in biological systems because biological molecules, such as proteins and nucleic acids, are chiral and exhibit selective interactions with other chiral molecules researchgate.netsolubilityofthings.comnih.gov. This means that different stereoisomers of L-735,489 could potentially interact with biological targets in distinct ways, leading to different biological outcomes solubilityofthings.comnih.gov.

Academic studies would therefore investigate the impact of each stereocenter on the compound's binding affinity, efficacy, and specificity towards its biological target(s) nih.gov. This often involves the stereoselective synthesis of individual isomers and comparative biological testing nih.gov. Understanding these stereochemical relationships is vital for elucidating the precise molecular interactions between L-735,489 and its biological partners and for optimizing its properties through targeted structural modifications. The stereochemical purity of L-735,489 is thus a crucial factor in academic studies aiming to define its biological profile accurately ontosight.ai.

Illustrative Areas of Academic Research on Compounds like L-735,489

Academic research on complex chiral molecules such as L-735,489 involves a range of experimental approaches to understand their properties and biological interactions. While specific data for L-735,489 was not provided, the following table illustrates typical areas of investigation and the types of data generated in academic research for such compounds:

| Research Area | Example Data Generated |

| Chemical Synthesis & Characterization | Spectroscopic data (NMR, MS, IR), elemental analysis, chiral HPLC traces, melting point. |

| Biological Target Identification | Results from pull-down assays, activity-based protein profiling data. |

| Enzyme Inhibition/Activation Studies | IC50 or EC50 values, kinetic parameters (Km, Vmax, Ki). |

| Receptor Binding Studies | Kd values from radioligand binding assays, competition binding curves. |

| Cell-Based Functional Assays | Cellular viability (e.g., IC50 in cell lines), reporter gene assay results, pathway activation/inhibition data. |

| Stereoisomer Comparison Studies | Comparative potency and efficacy data for different stereoisomers in biological assays. nih.gov |

This table represents the nature of data that would be generated in academic research to characterize the biological activity and interactions of a stereochemically defined compound like L-735,489.

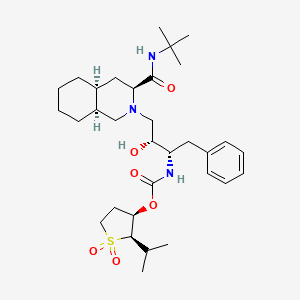

Structure

3D Structure

Properties

CAS No. |

147977-21-7 |

|---|---|

Molecular Formula |

C32H51N3O6S |

Molecular Weight |

605.8 g/mol |

IUPAC Name |

[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C32H51N3O6S/c1-21(2)29-28(15-16-42(29,39)40)41-31(38)33-25(17-22-11-7-6-8-12-22)27(36)20-35-19-24-14-10-9-13-23(24)18-26(35)30(37)34-32(3,4)5/h6-8,11-12,21,23-29,36H,9-10,13-20H2,1-5H3,(H,33,38)(H,34,37)/t23-,24+,25-,26-,27+,28+,29+/m0/s1 |

InChI Key |

DYRQCFKJNPXYSL-QXWHLYFESA-N |

SMILES |

CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |

Isomeric SMILES |

CC(C)[C@@H]1[C@@H](CCS1(=O)=O)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |

Canonical SMILES |

CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |

Appearance |

Solid powder |

Other CAS No. |

147977-21-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 735489; L-735489; L735489; L-735,489; L 735,489; L735,489; |

Origin of Product |

United States |

Elucidation of L 735,489 S Molecular and Cellular Mechanisms of Action

Enzymatic Inhibition Studies of L-735,489.

Enzyme inhibitors are molecules that bind to an enzyme and block its activity. wikipedia.org They can bind to the active site, preventing substrate binding, or to another site, affecting catalysis. wikipedia.org The interaction can be reversible or irreversible. wikipedia.orglibretexts.org Reversible inhibitors bind non-covalently and can dissociate, allowing the enzyme to regain function. wikipedia.orglibretexts.org L-735,489 functions as an inhibitor of HIV protease. ontosight.ai

Characterization of L-735,489's Inhibitory Kinetics and Potency on Target Enzymes.

Enzyme inhibition kinetics characterize how an inhibitor affects the rate of an enzymatic reaction. Potency refers to the concentration of inhibitor required to achieve a certain level of inhibition. Key parameters used to describe inhibitor potency and affinity include IC₅₀ and Kᵢ. aatbio.comsigmaaldrich.com

IC₅₀ is the concentration of an inhibitor required to reduce the enzymatic activity by half compared to the uninhibited enzyme activity. aatbio.comsigmaaldrich.com It is an operational parameter influenced by experimental conditions such as enzyme and substrate concentrations. aatbio.comsigmaaldrich.comnih.gov

Kᵢ, the inhibition constant, is a measure of the binding affinity between the inhibitor and the enzyme. aatbio.comsigmaaldrich.com It is an intrinsic value that reflects the dissociation constant of the enzyme-inhibitor complex and is generally independent of enzyme concentration, although it can be affected by substrate concentration depending on the inhibition mechanism. aatbio.comsigmaaldrich.com A lower Kᵢ value indicates a higher binding affinity and thus a more potent inhibitor. aatbio.com

While specific kinetic parameters (IC₅₀, Kᵢ, k_on, k_off) for L-735,489's inhibition of HIV protease were not explicitly detailed in the provided search results, the compound is described as a "potent and selective inhibitor" of this enzyme. ontosight.ai Potency is quantitatively assessed through values like IC₅₀ and Kᵢ. aatbio.comsigmaaldrich.com

Structural Basis of L-735,489-Enzyme Interactions.

The structural basis of enzyme-inhibitor interactions involves the specific contacts and forces between the inhibitor molecule and the amino acid residues within the enzyme's active site or other binding sites. amazonaws.comscitechnol.com Techniques like X-ray crystallography are crucial for determining the three-dimensional structure of enzyme-inhibitor complexes at atomic resolution, providing insights into these interactions. springernature.comstanford.edunih.gov

L-735,489's mechanism of action involves binding to the active site of HIV protease. ontosight.ai HIV protease exists as a homodimer with a single active site located between the two subunits. wikipedia.orgnih.gov The active site contains a catalytic triad (B1167595) of Asp-Thr-Gly residues. wikipedia.orgnih.gov Inhibitors like L-735,489 are designed to bind tightly to this active site, often by mimicking the transition state of the enzyme's natural substrate, thereby disabling the enzyme. wikipedia.org The unique chemical structure of L-735,489 allows it to bind tightly to the HIV protease active site. ontosight.ai

While the search results confirm that L-735,489 binds to the active site of HIV protease and that the enzyme's active site has a specific architecture, detailed information about the precise structural interactions (e.g., specific amino acid contacts, types of bonds formed) between L-735,489 and HIV protease residues was not found within the provided snippets.

Receptor Pharmacology of L-735,489.

Receptor pharmacology studies the interactions of ligands with receptors, which are proteins that bind to signaling molecules and initiate a cellular response. wikipedia.orgpharmacologycanada.org Ligand-receptor binding can alter the conformation and functional state of the receptor. wikipedia.orgpharmacologycanada.org

While L-735,489 is primarily characterized as an enzyme inhibitor, some compounds can interact with both enzymes and receptors. The provided search results primarily identify L-735,489 as an HIV protease inhibitor. ontosight.ai One search result mentions "Androgen Receptor" and "Estrogen Receptor/ERR" in the context of TargetMol chemicals, where L-735,489 is listed, but without specifying a direct interaction or binding affinity of L-735,489 with these receptors. targetmol.com Therefore, based on the provided information, the primary pharmacological target of L-735,489 is enzymatic (HIV protease), not a cellular receptor in the classical sense of initiating a signaling cascade upon binding.

Quantitative Ligand-Receptor Binding Kinetics of L-735,489.

Quantitative ligand-receptor binding kinetics describe the rates at which a ligand associates with and dissociates from a receptor. nih.govnih.gov These kinetics are crucial for understanding the dynamic interaction between a ligand and its target and can influence the duration and efficacy of a drug's action. nih.govnih.govnih.govexcelleratebio.combmglabtech.com Key kinetic parameters include the association rate constant (k_on) and the dissociation rate constant (k_off). nih.govnih.govexcelleratebio.comfrontiersin.org

The equilibrium dissociation constant (K_d) is a measure of binding affinity at equilibrium and is calculated as the ratio of k_off to k_on (K_d = k_off / k_on). nih.govexcelleratebio.com A lower K_d indicates higher binding affinity. excelleratebio.combmglabtech.com Kᵢ is also used to describe binding affinity, particularly for inhibitors. aatbio.comsigmaaldrich.comsciencesnail.com

As L-735,489's primary identified target is an enzyme (HIV protease) rather than a classical receptor, detailed quantitative ligand-receptor binding kinetics in the context of receptor pharmacology were not found in the provided search results. The kinetic studies mentioned relate to enzyme inhibition (IC₅₀, Kᵢ) rather than receptor binding (K_d, k_on, k_off for receptor-ligand interaction).

The association rate constant (k_on) describes the rate at which a ligand binds to its target (enzyme or receptor), while the dissociation rate constant (k_off) describes the rate at which the ligand-target complex dissociates. nih.govnih.govexcelleratebio.comfrontiersin.org These parameters can be determined using various experimental techniques, such as surface plasmon resonance (SPR) or time-resolved FRET (TR-FRET), by measuring the rates of complex formation and dissociation over time. bmglabtech.comrevvity.comresearchgate.netbiorxiv.org

The k_on and k_off values provide insights into the kinetics of binding, including the residence time (1/k_off), which is the average duration the ligand remains bound to its target. nih.govexcelleratebio.com Residence time can be an important determinant of in vivo efficacy. nih.govnih.govexcelleratebio.com

Given that the primary target identified for L-735,489 is HIV protease (an enzyme), and not a receptor for which classical ligand-receptor binding kinetics are typically reported, specific k_on and k_off values for L-735,489 binding to a receptor were not found in the search results. The kinetic information available pertains to its function as an enzyme inhibitor.

Summary of Key Kinetic and Potency Parameters (Illustrative based on general concepts, specific values for L-735,489 not found in provided snippets):

| Parameter | Description | Relevance to L-735,489 (Based on general concepts) |

| IC₅₀ | Concentration of inhibitor causing 50% enzyme inhibition. | Measure of L-735,489's functional potency. |

| Kᵢ | Dissociation constant of the enzyme-inhibitor complex; measure of affinity. | Measure of L-735,489's binding affinity to HIV protease. |

| k_on | Association rate constant (ligand binding to target). | Rate of L-735,489 binding to HIV protease. |

| k_off | Dissociation rate constant (ligand dissociating from target). | Rate of L-735,489 dissociating from HIV protease. |

| K_d | Equilibrium dissociation constant (k_off / k_on); measure of affinity. | Measure of L-735,489's binding affinity to HIV protease at equilibrium. |

Assessment of L-735,489 Residence Time on Target Receptors.

The duration for which a drug-target complex remains associated, known as residence time (1/koff), is increasingly recognized as a critical factor influencing drug efficacy and duration of action in vivo. excelleratebio.comnih.govcecam.org While affinity (Kd) describes the equilibrium binding strength, kinetic parameters like the association rate (kon) and dissociation rate (koff) provide insight into the dynamics of binding. excelleratebio.comsartorius.comnih.gov Compounds with slow dissociation rates (small koff) exhibit prolonged receptor binding, which can lead to sustained effects and potentially an insurmountable mode of action. excelleratebio.com The half-life of the receptor-ligand complex (0.693/koff) is another descriptor of dissociation kinetics. excelleratebio.comenzymlogic.com Differences in the association rate (kon) can also influence the mode of action, particularly when compound rebinding is possible. excelleratebio.com

Methods such as Surface Plasmon Resonance (SPR) and ligand competition assays are used to assess target binding kinetics, quantifying association and dissociation rates. sartorius.comnih.govnih.govbiorxiv.org SPR, a real-time, label-free method, is capable of measuring binding kinetics (on and off rates) and binding responses from interactions between molecules. sartorius.com Binding kinetics can reveal differences in target binding that may not be apparent from end-point affinity assays alone, as compounds with significantly different kinetic profiles can exhibit similar equilibrium affinities. sartorius.comnih.gov

Allosteric and Orthosteric Modulatory Aspects of L-735,489 at Receptor Sites.

Ligands can interact with receptors at different binding sites, leading to distinct modulatory effects. Orthosteric binding typically occurs at the primary binding site where the endogenous ligand binds, directly competing for this site. Allosteric modulation, on the other hand, involves binding to a distinct site on the receptor, which then induces a conformational change that affects the receptor's activity or its affinity for the orthosteric ligand.

Signal transduction is initiated when a signaling molecule (ligand) binds to a receptor protein, which can be located on the cell surface or inside the cell. libretexts.orgtocris.com This binding event causes a change in the receptor protein, initiating a cascade of events within the cell. libretexts.org Membrane receptors, such as G Protein-Coupled Receptors (GPCRs) and Receptor Tyrosine Kinases, transmit information from the extracellular environment into the cell by changing shape or associating with other proteins upon ligand binding. libretexts.org Intracellular receptors are found in the cytoplasm or nucleus and can directly alter gene transcription upon ligand binding. libretexts.orgtocris.com

The search results provide general information on orthosteric and allosteric modulation in the context of receptor binding and drug action enzymlogic.com, but specific details regarding whether L-735,489 acts as an allosteric or orthosteric modulator, or its specific binding site(s) on target receptors, were not found. Studies on other compounds demonstrate the investigation of allosteric modulators at metabotropic glutamate (B1630785) receptor 2 enzymlogic.com, indicating the methodologies exist to characterize such interactions. The precise modulatory aspects of L-735,489 at its receptor targets would require specific experimental investigation.

L-735,489's Modulation of Cellular Biochemical Pathways.

Cellular biochemical pathways are complex networks of interactions that govern cell function, including signal transduction and metabolism. libretexts.orgtocris.commhmedical.comnih.gov Modulation of these pathways by exogenous compounds like L-735,489 can lead to significant cellular responses. libretexts.orgnih.gov

Investigation of L-735,489's Impact on Signal Transduction Cascades.

Signal transduction is the process by which cells receive and respond to signals from their environment. libretexts.orgtocris.com This typically involves a series of steps, or a cascade, where a signal is transmitted from the receptor, often through intracellular messenger molecules (second messengers) like cAMP, cGMP, and Ca2+, and protein kinases, ultimately leading to a specific cellular response. libretexts.orgtocris.commhmedical.com Signal transduction pathways can amplify the initial signal and are highly receptor-specific, ensuring appropriate cellular responses. tocris.com Altering the behavior of proteins within these cascades, often through phosphorylation or dephosphorylation by protein kinases and phosphatases, is a fundamental mechanism of signal modulation. libretexts.orgmhmedical.com

While the search results explain the general principles of signal transduction libretexts.orgtocris.commhmedical.comnih.gov, specific research findings detailing L-735,489's direct impact on particular signal transduction cascades were not identified. Studies on other agents and cellular processes highlight the involvement of various signaling pathways, such as JAK/STAT pathways activated by leptin binding to its receptor nih.gov, stress-response pathways like p38 MAPK ki.se, and pathways modulated by intracellular bacterial pathogens pathovet.clfrontiersin.org. Investigating the specific signaling cascades affected by L-735,489 would involve experiments to measure the activity of key signaling molecules and the phosphorylation status of proteins in the presence of the compound.

Analysis of Metabolic Flux Alterations Induced by L-735,489.

Cellular metabolism involves a network of biochemical reactions that provide energy and building blocks for cell maintenance, growth, and proliferation. nih.gov Proliferating cells, for instance, exhibit significantly altered metabolism to meet the high demands for biomass production. nih.gov Metabolic alterations are observed in various physiological and pathological conditions, including cancer, where cells often shift towards aerobic glycolysis (Warburg effect) and show increased reliance on glutamine metabolism. nih.govresearchgate.netmdpi.com Changes in metabolic pathways, such as carbohydrate, amino acid, and lipid metabolism, can be indicative of disease states or responses to therapeutic interventions. ki.semdpi.comvu.ltdovepress.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to analyze metabolic changes and identify potential biomarkers or therapeutic targets. dovepress.comchromatographyonline.comfrontiersin.org

The search results provide examples of metabolic alterations in different biological contexts, such as in cancer cells nih.govresearchgate.netmdpi.comnih.gov, in response to abiotic stress in plants frontiersin.org, and in patients undergoing continuous renal replacement therapy vu.lt or experiencing post-stroke depression dovepress.com. These studies demonstrate how analyzing changes in metabolite concentrations and metabolic pathway activity can provide insights into cellular function and disease pathogenesis. nih.govki.seresearchgate.netmdpi.comvu.ltdovepress.comchromatographyonline.comfrontiersin.orgnih.gov However, specific information regarding metabolic flux alterations directly induced by L-735,489 was not found in the provided search results. Research into L-735,489's impact on metabolic pathways would likely involve targeted metabolomic studies to identify affected metabolites and pathways.

Structure Activity Relationship Sar and Rational Design of L 735,489 Analogs

Methodological Frameworks for L-735,489 SAR Elucidation.

Elucidating the SAR of L-735,489 and its derivatives involves employing various methodological frameworks. These frameworks provide systematic approaches to synthesize, test, and analyze the relationship between chemical structure and biological effect. A rigorous and transparent methodology is crucial for the reliability of the findings. slu.se The process typically involves identifying research questions, searching for relevant studies, selecting studies, charting the data, and collating, summarizing, and reporting the results. researchgate.net, unit.no, nih.gov, slu.se Technological developments and expertise in data retrieval and management are important aspects of these methods. slu.se

Application of 2D and 3D SAR Techniques for L-735,489 and its Derivatives.

SAR techniques can be broadly categorized into 2D and 3D approaches. 2D SAR typically involves correlating biological activity with 2D structural descriptors, such as functional groups, connectivity, and topological indices. 3D SAR, on the other hand, considers the three-dimensional arrangement of atoms and their associated properties, including steric, electrostatic, and hydrophobic interactions. researchgate.net, arxiv.org, tre-altamira.com These methods are applied to a series of L-735,489 derivatives to understand how changes in different parts of the molecule and their spatial orientation affect activity. By analyzing the activity data of a set of analogs with systematic structural variations, researchers can infer the importance of specific functional groups, their positions, and their preferred conformations for binding to the target.

QSAR Modeling and Predictive Analytics for L-735,489 Derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by developing mathematical models that quantitatively correlate molecular descriptors with biological activity. jocpr.com, medcraveonline.com These models can then be used to predict the activity of new, untested L-735,489 derivatives before they are synthesized and experimentally tested, thus accelerating the drug discovery process. jocpr.com, medcraveonline.com QSAR models utilize descriptors representing physicochemical properties and structural features, such as molecular size, shape, lipophilicity, and hydrogen bonding capacity. jocpr.com The development of QSAR models involves data collection, descriptor selection, model building using statistical or machine learning algorithms, and rigorous validation to ensure reliability and predictive accuracy. jocpr.com, medcraveonline.com, semanticscholar.org This approach aids in designing and selecting compounds with specific structural features that are predicted to enhance desired biological activities. jocpr.com

Identification of Key Pharmacophoric Features of L-735,489.

Pharmacophore models represent the essential features of a molecule that are required for its biological activity and its interaction with a specific biological target. d-nb.info, ajol.info For L-735,489, identifying these key pharmacophoric features is crucial for understanding its mechanism of action and designing effective analogs. Pharmacophoric features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups, along with their spatial arrangement. nih.gov, d-nb.info, nih.gov, ajol.info These features are often identified through the analysis of the binding interactions between L-735,489 and its target protein, which can be studied through techniques like X-ray crystallography or computational docking studies. nih.gov Ligand-based pharmacophore models can also be generated from a set of active L-735,489 derivatives by identifying common features essential for their activity. 3ds.com, ajol.info

Stereochemical Impact on L-735,489's Biological Activity and Selectivity.

L-735,489 is described as having a specific stereochemical configuration, which is indicated by its name and the presence of chiral centers. ontosight.ai Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in drug design and pharmacology because biological systems are highly selective for specific spatial orientations. solubilityofthings.com, slideshare.net, ijpsjournal.com Different stereoisomers, even with the same chemical formula, can exhibit vastly different biological activities, potency, selectivity, and even toxicity. solubilityofthings.com, ijpsjournal.com For L-735,489, its specific stereochemistry is likely critical for its targeted interaction with biological molecules, which are also chiral. ontosight.ai Research on L-735,489 analogs would therefore involve synthesizing and testing different stereoisomers to determine the optimal configuration for desired biological activity and to understand how stereochemical changes impact binding affinity and selectivity for the target.

Preclinical Research Models and Methodologies for L 735,489 Investigations

In Vitro Cellular and Subcellular Models for L-735,498 Studies.

In vitro models play a fundamental role in the initial assessment of L-735,489, providing controlled environments to investigate its effects at the cellular and subcellular levels. These models allow for detailed analysis of the compound's interaction with its biological targets and its impact on cellular processes.

Development and Validation of Cell-Based Assays for L-735,489 Screening and Characterization.

Cell-based assays have been instrumental in the screening and characterization of L-735,489, particularly in the context of its primary indication as an HIV-1 protease inhibitor. These assays are designed to measure the compound's ability to inhibit viral replication and its effects on host cells.

L-735,489 is a potent and selective inhibitor of HIV-1 protease, with a reported Ki of 0.358 nM. caymanchem.comcaymanchem.com It demonstrates selectivity for HIV-1 protease over HIV-2 protease (Ki = 3.316 nM) and various human and animal proteases, including cathepsin D, porcine pepsin, bovine chymosin, human plasma renin, Factor Xa, and elastase at concentrations up to 10 μM. caymanchem.comcaymanchem.com

Cell-based assays have confirmed the activity of L-735,489 against multiple HIV-1 variants, with IC95 values ranging from 12 to 100 nM. caymanchem.comcaymanchem.comsapphire-usa.comlabchem.com.my Studies have also investigated the compound's effects on protease inhibitor-resistant HIV-1 mutants, showing varying Ki values depending on the specific mutations (e.g., A-44, K-60, and V-18 mutants with Kis of 0.24, 15, 50, and 40 nM, respectively). caymanchem.comcaymanchem.com

Beyond its antiviral activity, cell-based assays have been used to explore other potential effects of L-735,489. For instance, studies have investigated its impact on cell proliferation, invasion, and proteasomal activity in various cell lines, including cervical cancer cells and hepatocarcinoma cells. spandidos-publications.commedchemexpress.com In cervical cancer cell lines, L-735,489 demonstrated dose- and time-dependent inhibition of cell growth. spandidos-publications.com In hepatocarcinoma cells (Huh7 and SK-HEP-1), L-735,489 treatment reduced their ability to invade an in vitro extracellular matrix and blocked the activation of matrix metalloproteinase-2 (MMP-2). medchemexpress.comaacrjournals.org

Furthermore, in vitro studies using human fetal liver microsomes have characterized the metabolism of L-735,489, identifying cytochrome P-450 3A4 (CYP3A4) as the major enzyme responsible for the formation of oxidative metabolites. fda.govdrugbank.comnih.gov These studies compared the metabolic capability of fetal, pediatric, and adult liver microsomes, showing lower metabolic activity in fetal liver primarily due to lower Vmax values. nih.gov

Here is a summary of in vitro findings:

| Cell Type / Model | Assay Type | Key Finding | Reference |

| Lymphoblastic and Monocytic cell lines, Peripheral Blood Lymphocytes | Antiviral activity (HIV-1) | IC95 = 25-100 nM against various HIV-1 variants. fda.gov | labchem.com.myfda.gov |

| HIV-1 Protease | Enzyme inhibition (Ki) | Ki = 0.358 nM (HIV-1), 3.316 nM (HIV-2). Selective over human proteases. caymanchem.comcaymanchem.com | caymanchem.comcaymanchem.com |

| HIV-1 Variants (A-44, K-60, V-18 mutants) | Enzyme inhibition (Ki) | Kis = 0.24, 15, 50, 40 nM respectively. caymanchem.comcaymanchem.com | caymanchem.comcaymanchem.com |

| Cervical Cancer Cell Lines | Cell proliferation | Dose- and time-dependent inhibition of cell growth. spandidos-publications.com | spandidos-publications.com |

| Huh7 and SK-HEP-1 Hepatocarcinoma Cells | Cell Invasion, MMP-2 activation | Reduced invasion, blocked MMP-2 activation. medchemexpress.comaacrjournals.org | medchemexpress.comaacrjournals.org |

| Human Fetal Liver Microsomes | Metabolism (CYP3A4) | Oxidative metabolism, lower Vmax compared to adult liver. nih.gov | fda.govdrugbank.comnih.gov |

| PBMCs (from healthy and HIV-infected volunteers) | Cell cycle progression | Blocked anti-CD3-induced cell-cycle progression in G0/G1 phase. medchemexpress.com | medchemexpress.com |

Implementation of Advanced In Vitro Systems for L-735,489 Research (e.g., Organ-on-a-Chip, 3D Culture).

While traditional 2D cell cultures have provided valuable insights into L-735,489, advanced in vitro systems like 3D culture and organ-on-a-chip models offer more physiologically relevant environments for research. These systems can better mimic the complex architecture, cell-cell interactions, and microenvironment of human tissues and organs. elveflow.comelveflow.comresearchgate.netutrechtsummerschool.nlnih.gov

Although specific detailed studies of L-735,489 utilizing organ-on-a-chip or complex 3D culture systems were not extensively detailed in the provided search results, the general application of these advanced models in drug discovery and toxicity testing is well-established. elveflow.comelveflow.comresearchgate.netutrechtsummerschool.nlnih.gov These platforms are increasingly used to improve the predictive accuracy of drug responses and toxicity compared to traditional 2D cultures, bridging the gap between in vitro studies and human physiology. elveflow.comelveflow.com The development of multi-organ-on-a-chip models also allows for the study of complex organ interactions and systemic responses to drugs. elveflow.com Such systems could potentially be applied to investigate the effects of L-735,489 on specific organs or multi-organ systems, providing a more comprehensive understanding of its preclinical profile beyond basic cell-based assays.

In Vivo Animal Models in L-735,489 Preclinical Research.

In vivo animal models are essential for evaluating the systemic effects, pharmacokinetics, and pharmacodynamics of L-735,489 in a living organism. These models allow researchers to study the compound's efficacy and potential off-target effects in a more complex biological setting.

Strategic Selection and Characterization of Animal Models for L-735,489 Mechanistic Studies.

Various animal models have been strategically selected and characterized to investigate specific aspects of L-735,489's mechanism of action and potential therapeutic or adverse effects. The choice of model often depends on the research question being addressed.

Rodent models, such as mice and rats, have been commonly used in preclinical studies of L-735,489. Nude mice have been utilized to evaluate the antitumoral properties of L-735,489 in xenograft models, where human cancer cells are implanted. medchemexpress.comaacrjournals.org These studies observed that L-735,489 could delay the growth of subcutaneously implanted hepatocarcinoma xenografts in nude mice. medchemexpress.com

Rats have been employed to study indinavir-induced peripheral neuropathy, a potential adverse effect associated with protease inhibitors. nih.govresearchgate.netscispace.com A rodent model was developed to investigate the development of a "dying back" axonal neuropathy and changes in pain-relevant behaviors following indinavir (B1671876) administration. nih.govresearchgate.net This model demonstrated hind paw mechanical hypersensitivity and a reduction in hind paw intraepidermal nerve fiber density in indinavir-treated rats. nih.govresearchgate.net

The Gunn rat, a model of unconjugated hyperbilirubinemia due to UDP-glucuronosyltransferase (UGT) deficiency, has been used to assess the potential of L-735,489 to induce this side effect. nih.govnih.govasm.org Studies in Gunn rats showed that L-735,489 administration led to significant hyperbilirubinemia, supporting the hypothesis that the compound can impair bilirubin (B190676) UGT activity. nih.govnih.govasm.org

Rabbits have been used as an animal model to study the pharmacokinetic interactions of L-735,489 with other drugs, such as gliclazide, due to the functional similarity of certain CYP3A forms in rabbits and humans. dovepress.com

Mice have also been used in in situ intestinal perfusion techniques to study the intestinal absorption of L-735,489 and the impact of factors like fed versus fasted states. kuleuven.be Humanized mice, expressing human PXR and CYP3A4, have been explored for their potential to better predict drug-drug interactions at the intestinal level compared to wild-type mice. kuleuven.be

Here is a table summarizing the animal models used:

| Animal Model | Research Focus | Key Findings (relevant to model selection/characterization) | Reference |

| Nude Mice | Evaluation of antitumoral properties (xenografts) | Delayed growth of hepatocarcinoma xenografts. medchemexpress.comaacrjournals.org | medchemexpress.comaacrjournals.org |

| Rats | Indinavir-induced peripheral neuropathy | Development of mechanical hypersensitivity, reduced nerve fiber density, changes in thigmotactic behavior. nih.govresearchgate.netscispace.com | nih.govresearchgate.netscispace.com |

| Gunn Rats | Assessment of hyperbilirubinemia potential (UGT deficiency model) | Significant hyperbilirubinemia induced by L-735,489. nih.govnih.govasm.org | nih.govnih.govasm.org |

| Rabbits | Pharmacokinetic interaction studies (e.g., with gliclazide) | Useful model due to functional similarity of CYP3A forms with humans. dovepress.com | dovepress.com |

| Mice | Intestinal absorption and food effect studies (in situ perfusion) | Used to investigate intestinal permeability of L-735,489. kuleuven.be | kuleuven.be |

| Humanized Mice | Prediction of drug-drug interactions (PXR and CYP3A4 expression) | Explored for better prediction of intestinal drug interactions. kuleuven.be | kuleuven.be |

| Dogs | Evaluation of efficacy in spontaneously occurring tumors (Hemangiosarcoma) | Preliminary study suggested potential benefit in microscopic residual disease. iiarjournals.org | iiarjournals.org |

Pharmacodynamic Biomarker Discovery in L-735,489 Animal Model Investigations.

Pharmacodynamic (PD) biomarkers are crucial for understanding the biological effects of a compound and its engagement with its target in vivo. In the context of L-735,489 research in animal models, efforts have been made to identify and utilize biomarkers that reflect its activity and potential side effects.

Given L-735,489's primary mechanism as an HIV-1 protease inhibitor, PD biomarkers in relevant animal models (though not explicitly detailed in the searches for this specific compound's PD biomarkers in animals) would typically involve measures of viral load or markers related to viral replication inhibition in models of HIV infection. However, the provided search results focused on other preclinical applications and side effects.

In the context of indinavir-induced peripheral neuropathy in rats, changes in pain-relevant behaviors and the density of hind paw intraepidermal nerve fibers can be considered as PD endpoints reflecting the neurological impact of the compound. nih.govresearchgate.net Additionally, increased microglia with effector morphology and elevated expression of phospho-p38 in the lumbar spinal dorsal horn were observed, suggesting potential cellular and molecular biomarkers associated with the neuropathy in this model. nih.govresearchgate.net

For the hyperbilirubinemia model in Gunn rats, serum bilirubin levels serve as a direct and practical PD biomarker to assess the compound's effect on bilirubin metabolism. nih.govnih.govasm.org The increase in plasma bilirubin levels following L-735,489 administration in these rats is a clear indicator of impaired bilirubin conjugation. nih.govnih.govasm.org

In studies investigating the antitumoral effects in nude mice xenografts, morphologic and molecular analyses of explanted tumors to evaluate vascularization and apoptosis can serve as PD endpoints reflecting the anti-angiogenic and potential pro-apoptotic effects of L-735,489. aacrjournals.org Reduced tumor vascularization, for example, would be a relevant PD biomarker in this context.

The development and validation of biomarkers are essential for establishing a pharmacological audit trail, enabling informed transitions from in vitro to animal studies and from preclinical models to human studies. sci-hub.se PD biomarkers help in understanding the relationship between compound levels (pharmacokinetics), target modulation, and therapeutic effect. sci-hub.se

Advanced Imaging Modalities in L-735,489 In Vivo Research.

Advanced imaging modalities offer non-invasive or minimally invasive ways to visualize and quantify biological processes in living animals, providing valuable data in preclinical research. These techniques can be applied to study the distribution of L-735,489, its effects on target tissues, or the progression of disease models used in investigations.

While comprehensive details on the extensive use of advanced imaging specifically for L-735,489 in vivo research were not prominently featured in the search results, some applications of imaging in related preclinical contexts were mentioned.

One study reported on the synthesis of a novel imaging probe specific for HIV-1 protease that could be detected by fluorescence imaging in vivo. nih.gov This probe was used in human Gli36 glioblastoma cells expressing HIV-1 protease, and its activation could be inhibited by L-735,489. nih.gov The transfer of the HIV-1 protease marker gene could be detected in vivo after intratumoral delivery of a viral vector, demonstrating the potential for imaging protease activity and the impact of inhibitors like L-735,489 in vivo. nih.gov This suggests that imaging techniques targeting the biological activity modulated by L-735,489 could be valuable in preclinical studies.

Another relevant application of imaging in preclinical studies, though not exclusively with L-735,489, involves the use of techniques to characterize drug-induced crystal nephropathy in rodents and primates. oup.com Techniques such as matrix-assisted laser desorption/ionization—Fourier transform ion cyclotron resonance mass spectrometry (MALDI-FTICR MS), Raman microspectroscopy, infrared microspectroscopy, and scanning electron microscopy coupled with energy dispersive X-ray (SEM/EDX) spectroscopy have been applied to analyze the composition of renal crystals. oup.com Given that L-735,489 is known to potentially cause crystal nephropathy, these imaging techniques could be applied in animal models to study the formation and composition of drug-related precipitates in the kidney. oup.com

The application of imaging in preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies in the central nervous system (CNS) was also highlighted, noting the challenges in sampling drugs from the human brain and the potential of imaging to supplement the understanding of pharmacology within the CNS. nih.gov While not specific to L-735,489, this indicates the broader utility of advanced imaging in understanding drug distribution and effects in challenging tissues in animal models.

Based on the available information from the search results, there is no specific documentation detailing the use of L-735,489 as a chemical probe or providing information on the synthesis, characterization, or utilization of L-735,489-derived chemical probes for target engagement or pathway interrogation.

The search results identify L-735,489 as a bioactive chemical with potential therapeutic applications, possibly acting as an inhibitor of specific enzymes or receptors. ontosight.ai, biocat.com, mybiosource.com, medkoo.com Its chemical structure, formula (C32H51N3O6S), CAS number (147977-21-7), and molecular weight (605.84 or 605.830) are provided. biocat.com, mybiosource.com, medkoo.com It is described as a complex organic molecule belonging to the class of carbamic acids, with specific stereochemistry and functional groups like carbamate, hydroxyl, and thienyl ester, suggesting potential specific interactions with biological molecules. ontosight.ai

While the concept and methodologies related to chemical probes, photoaffinity labeling, click chemistry in probe synthesis, and target engagement assays are discussed in the search results in a general context or for other compounds glenresearch.com, lumiprobe.com, mdpi.com, jenabioscience.com, nih.gov, chomixbio.com, probesynthesis.com, thermofisher.com, iris-biotech.de, promega.de, mdpi.com, mdpi.com, vcu.edu, bioneer.com, researchgate.net, unimi.it, nih.gov, biorxiv.org, mdpi.com, chemicalprobes.org, lumiprobe.com, promega.co.uk, nih.gov, nih.gov, nd.edu, none of this information directly pertains to L-735,489.

Therefore, it is not possible to generate the requested article section focusing solely on the role of chemical probes in L-735,489 related research based on the currently available search information.

Advanced Methodologies and Computational Approaches in L 735,489 Research

Systems Biology Approaches to L-735,489's Biological Effects

Systems biology aims to understand the complex interactions within biological systems rather than focusing on individual components in isolation. This holistic perspective is crucial for elucidating the multifaceted effects of compounds like L-735,489. By integrating data from various levels of biological organization, researchers can build comprehensive models that describe how L-735,489 influences cellular pathways and ultimately impacts physiological outcomes. Systems biology approaches can provide a more complete picture of living organisms by integrating different types of "omics" information. researchgate.net

Omics Technologies (e.g., Proteomics, Metabolomics) in L-735,489 Profiling

Omics technologies, such as proteomics and metabolomics, enable large-scale analysis of biological molecules, offering comprehensive profiles of cellular states in response to a compound. Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions, while metabolomics focuses on the comprehensive analysis of metabolites within biological samples. humanspecificresearch.orgijcnap.comnih.gov These technologies can provide valuable insights into the dynamic functions and interactions of gene products. researchgate.net

In the context of L-735,489 research, proteomics could be used to identify proteins whose expression levels or post-translational modifications are altered upon exposure to the compound. Mass spectrometry-based proteomics, for instance, enables unbiased profiling of diverse modifications simultaneously and quantitative analysis of protein modifications. frontiersin.org Metabolomics profiling can reveal changes in metabolic pathways, identifying candidate genes and metabolites and potentially revealing the metabolic mechanisms underlying the compound's therapeutic efficacy. frontiersin.org By applying these techniques, researchers can generate vast datasets that uncover new biological insights related to L-735,489's effects. humanspecificresearch.org

While specific detailed research findings on L-735,489 profiling using these exact omics technologies were not prominently found in the search results, the general application of these methods in drug discovery and understanding biological responses is well-established. Omics technologies accelerate the identification of new drug targets and mechanisms and aid in developing novel therapeutics. humanspecificresearch.org

Network Pharmacology and Pathway Analysis of L-735,489 Interactions

Network pharmacology and pathway analysis are systems biology approaches used to understand the complex interactions between a compound and multiple biological targets and pathways. Network pharmacology views drug action within the context of biological networks, considering that a single compound can interact with multiple targets and influence interconnected pathways. medsci.orgmdpi.com Pathway analysis, often performed after identifying potential targets (e.g., through omics data or predictive methods), determines which biological pathways are significantly affected by the compound's interactions. medsci.orgplos.orgnih.gov

These approaches can help to elucidate the potential mechanisms of action of L-735,489 by mapping its predicted or experimentally determined targets onto protein-protein interaction networks and biological pathways. By analyzing these networks, researchers can identify key nodes or pathways that are critically modulated by L-735,489, providing insights into its therapeutic effects or potential off-target activities. Studies using network pharmacology often involve constructing compound-target networks and protein-protein interaction networks to visualize and analyze these complex relationships. mdpi.complos.org Gene Ontology (GO) and KEGG pathway enrichment analyses are commonly used to characterize the biological functions and pathways associated with potential targets. medsci.orgmdpi.complos.orgnih.gov

While direct studies specifically detailing network pharmacology or pathway analysis of L-735,489 were not found, the methodologies are widely applied in drug research to understand the mechanisms of action of compounds. For example, network pharmacology has been used to explore the mechanisms of traditional Chinese medicine formulas by identifying bioactive compounds, predicting targets, and analyzing affected pathways. medsci.orgplos.org

Computational Chemistry and Cheminformatics for L-735,489 Research

Computational chemistry and cheminformatics play a vital role in modern drug discovery and research, providing in silico tools to design, analyze, and predict the properties and behavior of chemical compounds. oicr.on.casheffield.ac.ukmtu.edu Cheminformatics involves applying computer and information systems to problems in chemistry, including representing and analyzing chemical structures and data. sheffield.ac.ukf1000research.com Computational chemistry uses theoretical methods and computer simulations to study chemical problems, often at a quantum level, and can predict molecular properties and structures. mtu.edu These fields are often closely tied and sometimes used interchangeably. mtu.edu

These computational approaches can complement experimental analysis by providing valuable insights into chemical systems virtually. nih.gov They can be used for tasks such as virtual screening of compound libraries, de novo design of novel compounds, and predicting the properties of compounds. sheffield.ac.ukf1000research.com

Molecular Docking and Dynamics Simulations of L-735,489-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule like L-735,489 and its target proteins. Molecular docking predicts the preferred binding orientation (binding mode) of a ligand within the binding site of a receptor and estimates the binding affinity. nih.gov This method is employed to foresee binding modes and predict molecular interactions. nih.gov

MD simulations, on the other hand, provide a dynamic view of the interaction, simulating the movement of atoms and molecules over time. nih.gov This allows researchers to assess the stability of the ligand-protein complex, explore conformational changes, and gain a more detailed understanding of the binding mechanism. nih.govnih.govjpionline.org Combining molecular docking with MD simulations can improve the reliability of predicted protein-ligand complexes and provide more detailed interaction energies. nih.gov MD simulations can be used both before docking to generate different protein conformations and after docking to refine complex structures and analyze binding mechanisms. nih.gov

While specific studies applying molecular docking and MD simulations to L-735,489 were not found, these techniques are standard in drug discovery to evaluate the binding of potential drug candidates to their targets. nih.govnih.govjpionline.orgfrontiersin.orgscielo.br For example, these methods have been used to analyze the binding of compounds to viral proteins or proteins involved in disease pathways. jpionline.orgfrontiersin.orgscielo.br

Machine Learning and Artificial Intelligence Applications in L-735,489-Related Drug Discovery Paradigms

ML algorithms can be trained on existing biological and chemical data to build predictive models. For instance, they can be used to predict a molecule's binding affinity with a target protein, a crucial step in drug design. researchgate.net AI and ML can also facilitate virtual screening of large chemical databases to identify potential hits. researchgate.net The use of AI in drug discovery can reduce the need for some experimental trials by enabling simulations. mednexus.org

Future Directions and Unexplored Research Avenues for L 735,489

Expansion of Target Space and Polypharmacology Investigations for L-735,489

The focused design of early HIV PIs like L-735,489 on a single viral target does not preclude the possibility of interactions with other host or pathogen-associated enzymes. The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is a burgeoning area of drug discovery. Future research should systematically investigate the off-target profile of L-735,489 to uncover potential new therapeutic applications.

Key Research Areas:

Screening against a panel of human proteases: A comprehensive screening of L-735,489 against a broad array of human proteases, such as cathepsins, caspases, and matrix metalloproteinases, could reveal unexpected inhibitory activities. Such findings could open doors for repositioning L-735,489 in indications like cancer, neurodegenerative diseases, or inflammatory disorders where these proteases are implicated.

Investigating cross-reactivity with other viral proteases: While designed for HIV-1 protease, the structural motifs of L-735,489 might allow for inhibition of proteases from other viruses. Systematic in vitro and in silico screening against proteases from viruses like Hepatitis C, human rhinoviruses, or even emerging coronaviruses could identify novel antiviral activities.

Computational modeling and simulation: Molecular docking and dynamic simulation studies can predict the binding affinity of L-735,489 to a wide range of protein targets. These computational approaches can prioritize experimental validation and guide the design of derivatives with enhanced polypharmacological profiles.

A hypothetical target expansion profile for L-735,489 is presented below:

| Target Class | Potential Therapeutic Area | Rationale |

| Human Cysteine Proteases (e.g., Cathepsins) | Cancer, Osteoporosis | Structural similarities in the active sites of aspartic and cysteine proteases. |

| Human Serine Proteases (e.g., Thrombin) | Thrombosis | Potential for allosteric or active site interactions. |

| Parasitic Proteases (e.g., Plasmepsins) | Malaria | Aspartic proteases are crucial for the lifecycle of the malaria parasite. |

Novel Methodological Development for L-735,489 Characterization

Advancements in analytical and biochemical techniques offer new opportunities to characterize the interactions and effects of L-735,489 with greater precision. Developing and applying novel methodologies will be crucial for a deeper understanding of its mechanism of action and potential new roles.

Future Methodological Approaches:

High-throughput screening (HTS) assays: The development of robust and sensitive HTS assays is essential for efficiently screening L-735,489 against large libraries of protein targets. This could involve fluorescence-based, luminescence-based, or label-free detection methods.

Advanced mass spectrometry techniques: Techniques such as native mass spectrometry and hydrogen-deuterium exchange mass spectrometry can provide detailed insights into the binding kinetics, conformational changes, and stoichiometry of L-735,489-protein interactions.

Cryo-electron microscopy (Cryo-EM): For large protein complexes that may be targeted by L-735,489, cryo-EM can provide high-resolution structural information, complementing traditional X-ray crystallography.

L-735,489 as a Tool Compound for Fundamental Biological Inquiry

Beyond its therapeutic potential, L-735,489 can serve as a valuable chemical probe to investigate fundamental biological processes. Its well-defined primary target allows for its use in dissecting the roles of specific proteases in complex cellular pathways.

Applications as a Research Tool:

Elucidating protease function: By selectively inhibiting HIV-1 protease or potentially other identified off-targets, L-735,489 can be used in cell-based assays and animal models to study the physiological and pathological roles of these enzymes.

Validating new drug targets: If L-735,489 is found to have activity against a novel protease implicated in a disease, it can be used as a tool compound to validate that protease as a viable drug target before the development of more specific inhibitors.

Studying drug resistance mechanisms: The extensive history of resistance development to HIV PIs provides a rich dataset. Further studies with L-735,489 and its resistant protease variants can offer deeper insights into the molecular mechanisms of drug resistance, which could be applicable to other drug classes and diseases.

Emerging Research Opportunities and Unanswered Questions for L-735,489

Despite years of research, several questions regarding L-735,489 remain. Addressing these knowledge gaps could lead to new discoveries and applications for this and other related compounds.

Unanswered Questions and Future Opportunities:

What is the full spectrum of its off-target interactions in a cellular context? While in vitro screenings are informative, understanding the polypharmacology of L-735,489 within a living cell is the next frontier.

Can L-735,489 be chemically modified to enhance its potency and selectivity for newly identified targets? The core scaffold of L-735,489 could be a starting point for medicinal chemistry campaigns aimed at developing novel inhibitors for non-HIV targets.

Are there long-term cellular effects of L-735,489 exposure that are independent of its primary anti-HIV activity? Investigating the impact of L-735,489 on cellular processes such as autophagy, apoptosis, and signal transduction could reveal unexpected biological activities.

Can L-735,489 or its derivatives be used in combination with other drugs to achieve synergistic effects in non-HIV diseases? Exploring combination therapies could unlock new therapeutic strategies for complex diseases.

Q & A

Basic: How should researchers design experiments to validate the functional role of L 735489 in plant-pathogen interactions?

Methodological Answer:

Experimental design should incorporate a hypothesis-driven approach using CRISPR-Cas9-mediated gene editing to silence or overexpress this compound in model plant systems (e.g., Arabidopsis or Nicotiana benthamiana). Include controls for off-target effects and environmental variability. Validate results via quantitative PCR (qPCR) for gene expression and next-generation sequencing (NGS) to confirm edits. Reproducibility requires triplicate biological and technical replicates, with data analyzed using ANOVA or mixed-effects models .

Basic: What are the critical steps for conducting a literature review to identify gaps in this compound research?

Methodological Answer:

Use systematic review protocols:

Define keywords (e.g., "this compound," "plant virology," "CRISPR-Cas").

Search databases (PubMed, Web of Science, Scopus) with Boolean operators.

Screen abstracts using inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025).

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps, such as unresolved mechanisms of this compound in viral suppression .

Advanced: How can researchers resolve contradictory data on this compound’s efficacy across different plant species?

Methodological Answer:

Adopt a comparative framework:

Perform meta-analysis of existing datasets to quantify effect-size heterogeneity.

Use principal component analysis (PCA) to identify confounding variables (e.g., host genotype, pathogen strain).

Apply the "principal contradiction" framework to distinguish dominant factors (e.g., this compound expression levels) from secondary variables (e.g., environmental stress).

Validate hypotheses via controlled factorial experiments .

Advanced: What statistical methods are appropriate for analyzing time-series data on this compound’s activity during viral infection?

Methodological Answer:

Time-series analysis should include:

Non-linear regression models (e.g., Gaussian processes) to capture dynamic interactions.

Bootstrapping to estimate confidence intervals for replication-deficient viral strains.

Survival analysis for latency periods.

Open-source tools like R/Bioconductor for reproducibility, with raw data archived in FAIR-compliant repositories .

Basic: How to ensure ethical compliance when publishing data on this compound’s biosafety risks?

Methodological Answer:

Disclose all potential conflicts of interest (e.g., funding sources).

Follow institutional biosafety committee (IBC) guidelines for genetically modified organisms (GMOs).

Use the ARRIVE 2.0 checklist for transparent reporting of experimental parameters and animal/plant welfare .

Advanced: What computational tools can predict this compound’s interaction networks with host proteins?

Methodological Answer:

Integrate:

Molecular docking (AutoDock Vina) for protein-ligand interactions.

STRING or Cytoscape for pathway enrichment analysis.

Machine learning (Random Forest, SVM) to prioritize high-confidence interactors.

Validate predictions via co-immunoprecipitation (Co-IP) or bimolecular fluorescence complementation (BiFC) .

Basic: How to optimize sample preparation for metabolomic profiling of this compound-treated plants?

Methodological Answer:

Use quenching protocols (liquid nitrogen snap-freezing) to halt enzymatic activity.

Extract metabolites via methanol/chloroform solvent systems.

Normalize data using internal standards (e.g., ribitol for GC-MS).

Apply batch correction algorithms to mitigate instrumental drift .

Advanced: How to address reproducibility challenges in CRISPR-Cas9 experiments targeting this compound?

Methodological Answer:

Use validated sgRNA design tools (CRISPRscan, CHOPCHOP) with on/off-target scoring.

Include mismatch-tolerant sequencing (e.g., CIRCLE-seq) to detect off-target edits.

Share protocols via platforms like Protocols.io , with step-by-step video documentation.

Report negative results in supplementary materials to reduce publication bias .

Basic: What criteria define a robust hypothesis for studying this compound’s evolutionary conservation?

Methodological Answer:

A hypothesis must satisfy:

Falsifiability : E.g., "this compound orthologs in Brassicaceae share ≥80% sequence identity."

Specificity : Define alignment tools (Clustal Omega, MUSCLE) and conservation metrics (Ka/Ks ratios).

Context : Link conservation to functional assays (e.g., cross-species complementation) .

Advanced: How to integrate multi-omics data (transcriptomics, proteomics) to model this compound’s regulatory pathways?

Methodological Answer:

Use weighted gene co-expression network analysis (WGCNA) to cluster correlated genes/proteins.

Apply Bayesian networks to infer causal relationships.

Validate with knockout mutants and single-cell RNA sequencing.

Publish interactive models on platforms like NDEx for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.